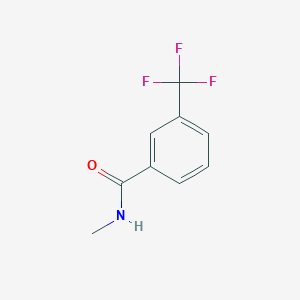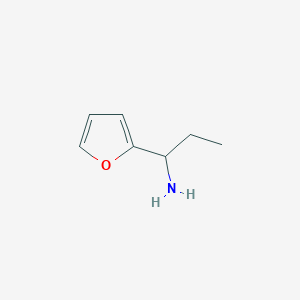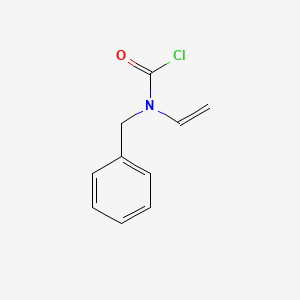
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, also known as BVCC, is a reagent used in organic synthesis. It is an organochlorine compound composed of a benzyl group and a vinyl group linked to a carbamoyl chloride group. BVCC is a useful reagent for the synthesis of a variety of compounds, including amides, peptides, and peptidomimetics. Its low toxicity and good solubility make it an ideal reagent for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% is used in the synthesis of a variety of compounds for scientific research. It is commonly used to synthesize amides and peptides, which are important building blocks for drug discovery. It is also used to synthesize peptidomimetics, which are molecules that mimic the structure and function of peptides. N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% has been used in the synthesis of peptidomimetics that are used to study enzyme-substrate interactions.
Wirkmechanismus
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% is a reagent that is used to form amides and peptides. The mechanism of action involves the nucleophilic addition of the carbamoyl chloride to the benzyl and vinyl groups. This reaction produces an intermediate, which then undergoes a dehydration reaction to form the desired product.
Biochemical and Physiological Effects
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% may have an effect on the body. For example, peptidomimetics synthesized using N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% have been used to study enzyme-substrate interactions and may have an effect on the body’s biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% in laboratory experiments offers several advantages. It is a low-toxicity reagent, and its good solubility makes it easy to use in a variety of solvents. The reaction is exothermic, which makes it fast and efficient. However, N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% is a relatively expensive reagent, and it is not suitable for the synthesis of large quantities of compounds.
Zukünftige Richtungen
The use of N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% in laboratory experiments has a variety of potential applications. It could be used to synthesize compounds for drug discovery, as well as to study enzyme-substrate interactions. It could also be used to synthesize compounds for use in diagnostics and medical imaging. Additionally, N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% could be used to synthesize compounds for use in biocatalysis and bioremediation. Finally, N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% could be used to synthesize compounds for use in materials science and nanotechnology.
Synthesemethoden
N-(Benzyl)-N-(vinyl)-carbamoyl chloride, 97% is synthesized from the reaction of benzyl bromide, vinyl bromide, and thionyl chloride. The reaction is carried out in an inert atmosphere, such as argon or nitrogen. The reaction is typically conducted in a solvent such as dichloromethane or toluene. The reaction is exothermic, and the temperature is typically kept below 25°C to prevent side reactions.
Eigenschaften
IUPAC Name |
N-benzyl-N-ethenylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-2-12(10(11)13)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWWOXHANCCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN(CC1=CC=CC=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)
![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)


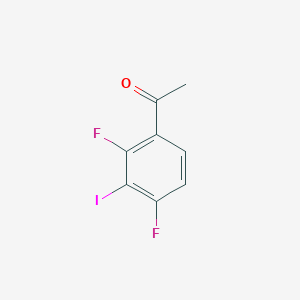
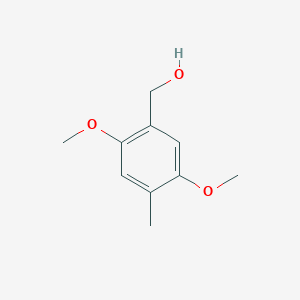
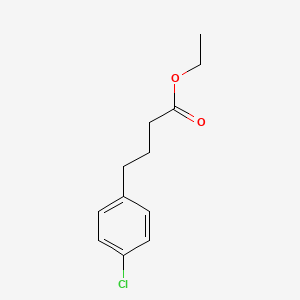

![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)
